molecular formula C9H8BrNO4 B14766586 2-((2-Bromo-6-nitrophenoxy)methyl)oxirane

2-((2-Bromo-6-nitrophenoxy)methyl)oxirane

Cat. No.: B14766586
M. Wt: 274.07 g/mol
InChI Key: LYSNYJVCBCLWFU-UHFFFAOYSA-N
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Description

2-((2-Bromo-6-nitrophenoxy)methyl)oxirane is a chemical compound with the molecular formula C10H10BrNO4 and a molecular weight of 288.09 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and an oxirane ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-((2-Bromo-6-nitrophenoxy)methyl)oxirane typically involves the reaction of 2-bromo-6-nitrophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-((2-Bromo-6-nitrophenoxy)methyl)oxirane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((2-Bromo-6-nitrophenoxy)methyl)oxirane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((2-Bromo-6-nitrophenoxy)methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying their functions. The bromine and nitro groups also contribute to the compound’s reactivity and specificity in different chemical and biological contexts .

Comparison with Similar Compounds

2-((2-Bromo-6-nitrophenoxy)methyl)oxirane can be compared with other similar compounds, such as:

    2-((2-Bromo-4-nitrophenoxy)methyl)oxirane: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

    2-((2-Bromo-6-chlorophenoxy)methyl)oxirane: Contains a chlorine atom instead of a nitro group, leading to different chemical properties and uses.

    2-((2-Bromo-6-methylphenoxy)methyl)oxirane:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

2-[(2-bromo-6-nitrophenoxy)methyl]oxirane

InChI

InChI=1S/C9H8BrNO4/c10-7-2-1-3-8(11(12)13)9(7)15-5-6-4-14-6/h1-3,6H,4-5H2

InChI Key

LYSNYJVCBCLWFU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(C=CC=C2Br)[N+](=O)[O-]

Origin of Product

United States

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